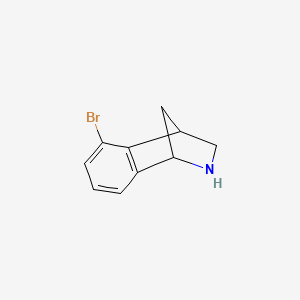
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by the presence of a bromine atom at the 5th position and a methano bridge connecting the 1st and 4th positions of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the bromination process .
化学反応の分析
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydro-1,4-methanoisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
科学的研究の応用
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 5th position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine atom and methano bridge, resulting in different chemical and biological properties.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methano bridge, leading to variations in reactivity and biological activity.
1,4-Methanoisoquinoline:
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is unique due to the presence of both the bromine atom and the methano bridge, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new pharmaceuticals and the study of isoquinoline-based chemistry .
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
3-bromo-9-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H10BrN/c11-8-3-1-2-7-9-4-6(5-12-9)10(7)8/h1-3,6,9,12H,4-5H2 |
InChIキー |
IAMXTTNRAYNUDL-UHFFFAOYSA-N |
正規SMILES |
C1C2CNC1C3=C2C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



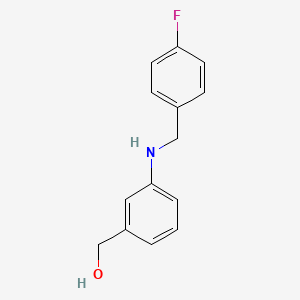
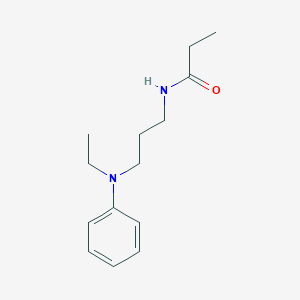
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
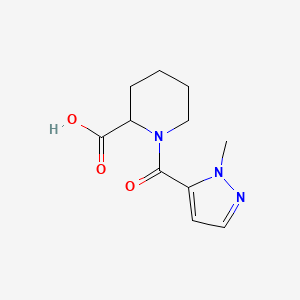

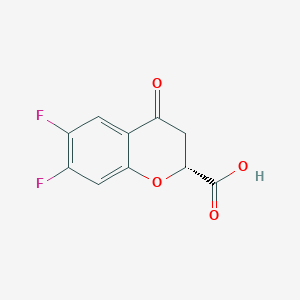
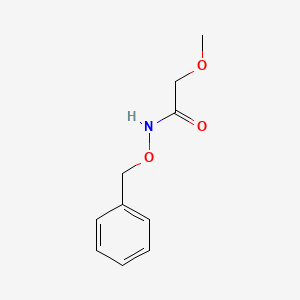

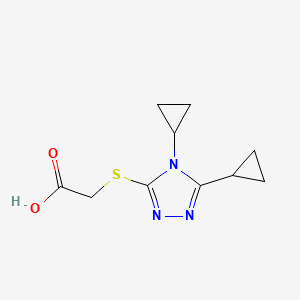
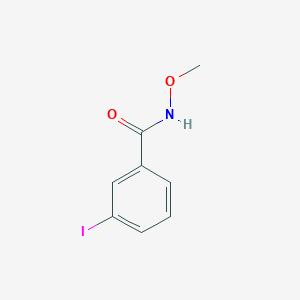
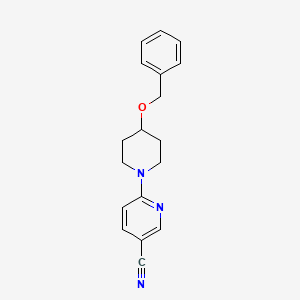

![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
